molecular formula C4H6ClN3O2S B13210772 dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

Cat. No.: B13210772
M. Wt: 195.63 g/mol
InChI Key: UZQXLGVRSUDOFN-UHFFFAOYSA-N
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Description

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride is a chemical compound with the molecular formula C4H6ClN3O2S. This compound is part of the 1,2,4-triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

3,5-Dimethyl-4H-1,2,4-triazole+Chlorosulfonic acidThis compound\text{3,5-Dimethyl-4H-1,2,4-triazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3,5-Dimethyl-4H-1,2,4-triazole+Chlorosulfonic acid→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

4,5-dimethyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3

InChI Key

UZQXLGVRSUDOFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)S(=O)(=O)Cl

Origin of Product

United States

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